2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol
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Overview
Description
2-(7-(Mercaptomethyl)-2-azaspiro[44]nonan-2-yl)ethanol is a complex organic compound characterized by its unique spirocyclic structure This compound features a mercaptomethyl group and an ethanol moiety attached to a 2-azaspiro[44]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves multi-step organic reactions. One common approach is the reaction of a suitable azaspiro compound with a mercaptomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetone, and catalysts like potassium hydroxide or toluene sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing with azobisisobutyronitrile (AIBN) and subsequent purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the ethanol moiety.
Substitution: The ethanol group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol exerts its effects involves interactions with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The spirocyclic structure may also interact with various receptors or ion channels, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride
Uniqueness
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol stands out due to the presence of both a mercaptomethyl group and an ethanol moiety, which confer unique reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can be advantageous in drug design and material science .
Properties
Molecular Formula |
C11H21NOS |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
2-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol |
InChI |
InChI=1S/C11H21NOS/c13-6-5-12-4-3-11(9-12)2-1-10(7-11)8-14/h10,13-14H,1-9H2 |
InChI Key |
WPEUWJSWHVVIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CCO)CC1CS |
Origin of Product |
United States |
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